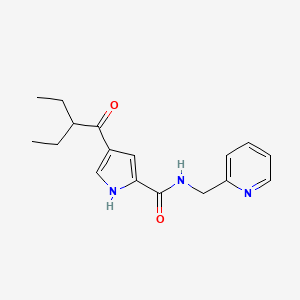

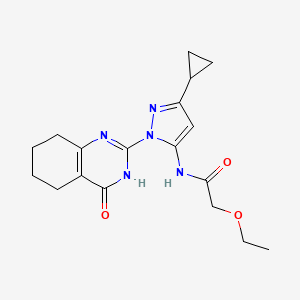

![molecular formula C21H22N2O3S B2783299 3-[(3-Butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde CAS No. 1147638-70-7](/img/structure/B2783299.png)

3-[(3-Butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazolin-4-one derivatives, which includes “3-[(3-Butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde”, often starts from 3-phenylquinazoline-2,4 (1 H ,3 H )-dithione . The structures of all new compounds were inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .Applications De Recherche Scientifique

Synthesis and Biological Activities

Chemical Synthesis and Modification : Studies on related compounds focus on chemical synthesis techniques, exploring the reactivity and modification potential of quinazoline derivatives and benzaldehydes. For instance, the development of novel synthetic pathways for sterically hindered catechols and o-benzoquinones through the reduction of benzaldehyde derivatives showcases advanced synthetic strategies that could be applicable to the synthesis of complex molecules including quinazoline derivatives (Arsenyev et al., 2016).

Catalysis and Enantioselective Synthesis : The catalytic applications in enantioselective synthesis, demonstrated by the use of sulfoximines derived from aminoquinazolinones, highlight the potential of quinazoline derivatives in facilitating reactions with high product enantiopurity. This aspect underlines the role of quinazoline derivatives in asymmetric synthesis, an area of significant interest for pharmaceutical applications (Karabuğa et al., 2011).

Metal Complexes and Coordination Chemistry : Research on quinazoline derivatives extends to the formation of metal complexes, as shown in studies on the crystal structure and synthesis of metal complexes with dihydroquinazolinone ligands. These complexes have implications for understanding the coordination chemistry of quinazoline derivatives and exploring their potential in catalysis and material science (Gudasi et al., 2006).

Antimicrobial Activities : The antimicrobial activity of triazole derivatives synthesized from reactions involving benzaldehyde derivatives indicates the potential of structurally similar compounds in developing new antimicrobial agents. This research avenue is crucial in the search for novel therapeutic options against resistant microbial strains (Bektaş et al., 2010).

Oxidation Reactions and Methodologies : Studies on the oxidation of dihydroquinazoline-oxides to quinazoline-oxides using eco-friendly oxidants like H2O2 reveal innovative approaches to the functionalization of quinazoline derivatives. Such methodologies are pertinent for introducing functional groups that could modulate the biological activity of these compounds (Samandram et al., 2021).

Mécanisme D'action

While the specific mechanism of action for “3-[(3-Butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde” is not mentioned in the retrieved data, quinazolin-4-one derivatives are known to have a wide range of pharmacological activities . They are essentially used as analgesic, anti-inflammatory, diuretic, anticonvulsants, potential antispasmolytic, long active sedatives, bronchodilators, and cholertic agents .

Orientations Futures

The future directions for research on “3-[(3-Butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde” and similar compounds could involve further exploration of their pharmacological activities . Given their wide range of activities, these compounds could potentially be developed into effective drugs for various diseases .

Propriétés

IUPAC Name |

3-[(3-butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-3-4-11-23-20(25)17-7-5-6-8-18(17)22-21(23)27-14-16-12-15(13-24)9-10-19(16)26-2/h5-10,12-13H,3-4,11,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGMJQJCHXDJGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(C=CC(=C3)C=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

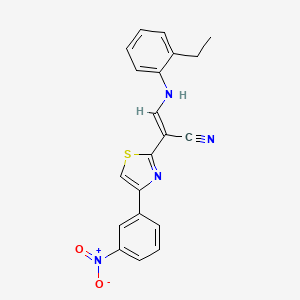

![2-Chloro-N-(2-methylcyclohexyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2783226.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-phenylacetamide](/img/structure/B2783236.png)